molecular formula C24H34N2O3 B12169335 2'-(butan-2-yl)-1'-oxo-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-1'-oxo-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12169335
M. Wt: 398.5 g/mol
InChI Key: UJTRLZADDMBHFV-UHFFFAOYSA-N
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Description

2’-(butan-2-yl)-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. The key steps include the formation of the spiro structure and the introduction of functional groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of renewable resources and green chemistry principles can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2’-(butan-2-yl)-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites, making it effective in modulating biological activities. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(butan-2-yl)-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its unique spiro structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-butan-2-yl-1-oxo-N-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-3-17(2)26-23(28)20-12-6-5-11-19(20)21(24(26)13-7-4-8-14-24)22(27)25-16-18-10-9-15-29-18/h5-6,11-12,17-18,21H,3-4,7-10,13-16H2,1-2H3,(H,25,27)

InChI Key

UJTRLZADDMBHFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

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